Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate
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Overview
Description
Preparation Methods
The synthesis of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves multiple steps, starting with the preparation of intermediate compounds. . The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity. Industrial production methods may involve large-scale batch or continuous processes, utilizing advanced techniques such as flow chemistry to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: . Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, strong acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the morpholine and piperidine groups can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
2-Methyl-5-morpholino-4-nitroaniline: Shares the morpholine and nitro groups but lacks the piperidine and benzoyl groups, resulting in different chemical properties and applications.
Methyl 2-(4-morpholinyl)-5-{[3-nitro-4-(1-piperidinyl)benzoyl]amino}benzoate: . The uniqueness of methyl 2-morpholino-5-[(3-nitro-4-piperidinobenzoyl)amino]benzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 2-(morpholin-4-yl)-5-({[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}amino)benzoate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and implications for drug development.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Morpholine ring : Contributes to the compound's solubility and biological activity.
- Piperidine moiety : Implicated in various pharmacological effects.
- Nitrophenyl group : Often associated with enhanced biological activity.
Molecular Formula
The molecular formula is C24H27N4O4, indicating a significant number of nitrogen and oxygen atoms, which are critical for its interaction with biological targets.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it exhibited:
- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of growth.
- Notable activity against Streptococcus pneumoniae, with derivatives showing improved potency compared to the parent compound .
Structure-Activity Relationship (SAR)
The SAR studies have revealed insights into how modifications to the structure influence biological activity. Key findings include:
- Substitution effects : Changing substituents on the phenyl rings significantly affects antimicrobial potency. For instance, substituting a nitro group can enhance activity against specific pathogens .
- Linker modifications : Variations in the carbonyl linker between different aromatic systems can lead to dramatic changes in efficacy, as demonstrated in derivative studies .
Enzyme Inhibition Studies
Further investigations have focused on the compound's ability to inhibit enzymes such as acetylcholinesterase (AChE). The results indicated:
- Inhibition rates : The compound and its derivatives showed varying degrees of AChE inhibition, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies illustrate the practical applications of this compound:
- Antibacterial Efficacy : A study highlighted the effectiveness of a derivative of this compound against multi-drug resistant bacterial strains, showcasing its potential as a lead candidate for new antibiotic development .
- Antiviral Activity : Research into similar compounds has shown antiviral properties, particularly against Hepatitis C virus (HCV), suggesting that this class of compounds may be explored for broader antiviral applications .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Effective against S. pneumoniae | |
Enzyme Inhibition | AChE inhibition observed | |
Antiviral | Potential activity against HCV |
Table 2: Structure-Activity Relationship Insights
Properties
Molecular Formula |
C24H28N4O6 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-morpholin-4-yl-5-[(3-nitro-4-piperidin-1-ylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H28N4O6/c1-33-24(30)19-16-18(6-8-20(19)27-11-13-34-14-12-27)25-23(29)17-5-7-21(22(15-17)28(31)32)26-9-3-2-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,25,29) |
InChI Key |
GEOBGULXIGNFRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-])N4CCOCC4 |
Origin of Product |
United States |
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